molecular formula C15H22N2Na2O17P2 B1245140 UDP-a-D-Galactose disodium salt CAS No. 137868-52-1

UDP-a-D-Galactose disodium salt

Cat. No. B1245140
CAS RN: 137868-52-1
M. Wt: 610.27 g/mol
InChI Key: PKJQEQVCYGYYMM-QKYKBPIOSA-L
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

UDP-α-D-Galactose (sodium salt) is a nucleotide sugar that serves as a donor substrate for galactosyltransferases. These enzymes are involved in the biosynthesis of galactose-containing oligosaccharides. This compound is essential in various biological processes, including the metabolism of nucleotide sugars and the synthesis of glycoconjugates .

Mechanism of Action

UDP-α-D-Galactose (sodium salt) exerts its effects through its role as a galactose donor in glycosylation reactions. The compound binds to galactosyltransferases, which then transfer the galactose moiety to acceptor molecules. This process is crucial for the synthesis of glycoconjugates, which are involved in various cellular functions such as signaling, adhesion, and immune response .

Safety and Hazards

When handling UDP-a-D-Galactose disodium salt, avoid dust formation, breathing mist, gas or vapours . Avoid contacting with skin and eye. Use personal protective equipment and wear chemical impermeable gloves . Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Future Directions

UDP-a-D-Galactose disodium salt is used in the synthesis of oligosaccharides and to identify mammalian cells that express UDP-galactose:quinone oxidoreductase . It is also a building block of the influenza virus and has been shown to inhibit viral growth by interfering with RNA synthesis . Therefore, it could potentially be used in the development of new antiviral therapies.

Preparation Methods

Synthetic Routes and Reaction Conditions

UDP-α-D-Galactose (sodium salt) can be synthesized through enzymatic methods involving the conversion of uridine diphosphate glucose to uridine diphosphate galactose by the enzyme UDP-glucose 4-epimerase . The reaction conditions typically involve a buffered aqueous solution at a specific pH and temperature to optimize enzyme activity.

Industrial Production Methods

Industrial production of UDP-α-D-Galactose (sodium salt) often involves microbial fermentation processes. Specific strains of bacteria or yeast are genetically engineered to overproduce the necessary enzymes, which then catalyze the conversion of substrates to the desired product. The compound is then purified through various chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions

UDP-α-D-Galactose (sodium salt) primarily undergoes glycosylation reactions, where it donates a galactose moiety to acceptor molecules. These reactions are catalyzed by galactosyltransferases .

Common Reagents and Conditions

The common reagents used in these reactions include acceptor molecules such as proteins, lipids, or other carbohydrates. The reactions typically occur in aqueous solutions at physiological pH and temperature, often in the presence of divalent metal ions like magnesium or manganese to stabilize the enzyme-substrate complex .

Major Products Formed

The major products formed from these reactions are galactosylated compounds, which include glycoproteins, glycolipids, and other glycoconjugates. These products play crucial roles in cell signaling, molecular recognition, and structural integrity of cells .

properties

IUPAC Name

disodium;[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O17P2.2Na/c18-3-5-8(20)10(22)12(24)14(32-5)33-36(28,29)34-35(26,27)30-4-6-9(21)11(23)13(31-6)17-2-1-7(19)16-15(17)25;;/h1-2,5-6,8-14,18,20-24H,3-4H2,(H,26,27)(H,28,29)(H,16,19,25);;/q;2*+1/p-2/t5-,6-,8+,9-,10+,11-,12-,13-,14-;;/m1../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKJQEQVCYGYYMM-QKYKBPIOSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OC3C(C(C(C(O3)CO)O)O)O)O)O.[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)([O-])O[C@@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)O)O.[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2Na2O17P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

610.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

137868-52-1
Record name Uridine 5'-diphosphogalactose disodium
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
UDP-a-D-Galactose disodium salt
Reactant of Route 2
UDP-a-D-Galactose disodium salt
Reactant of Route 3
UDP-a-D-Galactose disodium salt
Reactant of Route 4
UDP-a-D-Galactose disodium salt
Reactant of Route 5
UDP-a-D-Galactose disodium salt
Reactant of Route 6
UDP-a-D-Galactose disodium salt

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.